molecular formula C13H13NO3 B6367682 4-(3,5-Dimethoxyphenyl)-2-hydroxypyridine CAS No. 1261938-94-6

4-(3,5-Dimethoxyphenyl)-2-hydroxypyridine

Cat. No.: B6367682
CAS No.: 1261938-94-6
M. Wt: 231.25 g/mol
InChI Key: RVSMNEFZIXGSSP-UHFFFAOYSA-N
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Description

4-(3,5-Dimethoxyphenyl)-2-hydroxypyridine is an organic compound characterized by a pyridine ring substituted with a 3,5-dimethoxyphenyl group and a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Dimethoxyphenyl)-2-hydroxypyridine typically involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid as a catalyst . This reaction forms an intermediate, which is then subjected to further reactions to yield the final product.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis can be scaled up using standard organic synthesis techniques, ensuring the availability of high-purity reagents and maintaining stringent reaction conditions to achieve optimal yields.

Chemical Reactions Analysis

Types of Reactions: 4-(3,5-Dimethoxyphenyl)-2-hydroxypyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

4-(3,5-Dimethoxyphenyl)-2-hydroxypyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethoxyphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Uniqueness: 4-(3,5-Dimethoxyphenyl)-2-hydroxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(3,5-dimethoxyphenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-16-11-5-10(6-12(8-11)17-2)9-3-4-14-13(15)7-9/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSMNEFZIXGSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC(=O)NC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682961
Record name 4-(3,5-Dimethoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261938-94-6
Record name 4-(3,5-Dimethoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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